molecular formula C9H15IN2 B13333421 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole

1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole

Cat. No.: B13333421
M. Wt: 278.13 g/mol
InChI Key: GQBKHDDZIRDYOC-UHFFFAOYSA-N
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Description

1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole typically involves the iodination of a precursor pyrazole compound. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with butyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated products .

Scientific Research Applications

1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with target molecules .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-iodo-3,5-dimethyl-1H-pyrazole stands out due to the presence of both butyl and iodine substituents, which confer unique reactivity and potential applications. The iodine atom, in particular, allows for further functionalization and derivatization, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C9H15IN2

Molecular Weight

278.13 g/mol

IUPAC Name

1-butyl-4-iodo-3,5-dimethylpyrazole

InChI

InChI=1S/C9H15IN2/c1-4-5-6-12-8(3)9(10)7(2)11-12/h4-6H2,1-3H3

InChI Key

GQBKHDDZIRDYOC-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(=N1)C)I)C

Origin of Product

United States

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